Potent Pan-FGFR Inhibition with a Unique Isoform Selectivity Fingerprint Versus BGJ398 and Erdafitinib
ASP5878 demonstrates potent, balanced inhibitory activity against all four FGFR isoforms, with IC50 values in the sub-nanomolar to low nanomolar range [1]. When compared to the well-characterized pan-FGFR inhibitor BGJ398 (Infigratinib), ASP5878 exhibits a distinct selectivity fingerprint. ASP5878 shows comparable potency against FGFR1-3 but has approximately 3.9-fold higher potency against FGFR4 (IC50 = 3.5 nM) compared to BGJ398 (IC50 > 40 nM) [2]. This differential activity profile is critical for applications targeting FGF19/FGFR4 signaling axes, such as in FGF19-expressing hepatocellular carcinoma [3].
| Evidence Dimension | FGFR4 Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 3.5 nM |
| Comparator Or Baseline | BGJ398 (Infigratinib): IC50 > 40 nM |
| Quantified Difference | ASP5878 is >11-fold more potent against FGFR4 |
| Conditions | Recombinant kinase assay, cell-free |
Why This Matters
This data directly justifies procurement of ASP5878 over BGJ398 for studies requiring concomitant FGFR4 inhibition, particularly in HCC or other models driven by FGF19/FGFR4 signaling.
- [1] Futami T, Okada H, Kihara R, et al. ASP5878, a Novel Inhibitor of FGFR1, 2, 3, and 4, Inhibits the Growth of FGF19-Expressing Hepatocellular Carcinoma. Mol Cancer Ther. 2017;16(1):68-75. doi:10.1158/1535-7163.MCT-16-0188 View Source
- [2] Guagnano V, Furet P, Spanka C, et al. J Med Chem. 2011;54(20):7066-7083. doi:10.1021/jm2006222 View Source
- [3] Hagel M, Miduturu C, Sheets M, et al. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Cancer Discov. 2015;5(4):424-437. doi:10.1158/2159-8290.CD-14-1029 View Source
